molecular formula C14H12ClN B189278 N-(4-chlorophenyl)-1-phenylethanimine CAS No. 25287-19-8

N-(4-chlorophenyl)-1-phenylethanimine

Cat. No. B189278
CAS RN: 25287-19-8
M. Wt: 229.7 g/mol
InChI Key: ZHVXOUDFYNBYJK-UHFFFAOYSA-N
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Patent
US04962234

Procedure details

A solution of acetophenone (132 ml), p-chloroaniline (128 g) benzene (150 ml) was refluxed in the presence of molecular sieve (40 g) with continuous removal of water. The crude product was crystallized from ethanol to give p-chloro-N-(α-methyl benzylidene) aniline (XVII). It was then hydrogenated using 5% Pd/C as the catalyst and 95% ethanol as the solvent. The crude product was crystallized from ethanol and pet. ether to give p-chloro-N-(α-methyl benzyl) aniline (XVIII). XVIII had a melting point of 62° C.
Quantity
132 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=O)[CH3:2].[Cl:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=1>O>[Cl:10][C:11]1[CH:17]=[CH:16][C:14]([N:15]=[C:1]([CH3:2])[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
132 mL
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
150 mL
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(N=C(C2=CC=CC=C2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.